Heptanol

Beschreibung

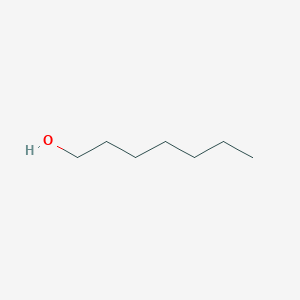

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCTIGTTCKYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O, Array | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021937 | |

| Record name | 1-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a weak alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless fragrant liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/citrus odour | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 °F at 760 mmHg (USCG, 1999), 175.8 °C at 760 mm Hg, BP: 155.6 °C at 400 mm Hg; 136.6 °C at 200 mm Hg; 119.5 °C at 100 mm Hg; ... 85.8 °C at 20 mm Hg; 74.7 °C at 10 mm Hg; 64.3 °C at 5 mm Hg; 42.4deg C at 1.0 mm Hg, 175.00 to 176.00 °C. @ 760.00 mm Hg, 175 °C | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (USCG, 1999), 76.6 °C, 71 °C, 70 °C c.c. | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with alcohol, ether, 1.0 g/L of water at 18 °C; 2.85 g/L of water at 100 °C; 5.15 g/L of water at 130 °C, In water, 1,670 mg/L at 25 °C, 1740 ppm (wt) at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ether, 1.67 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, slightly soluble in water; miscible with alcohol, ether, most fixed oils, 1 ml in 2 ml 60% alcohol (in ethanol) | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8219 at 20 °C/4 °C, 0.82 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.820-1.824 | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/266/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4.01 | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.21 [mmHg], 0.2163 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 15 | |

| Record name | 1-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-70-6, 53535-33-4 | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053535334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JQ5607IO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °F (USCG, 1999), -34.6 °C, -34.1 °C, -34 °C | |

| Record name | HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEPTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Heptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of various heptanol isomers. Understanding these properties is crucial for applications in research, chemical synthesis, and drug development, where factors like solubility, volatility, and density play a critical role in process design, formulation, and biological interactions. This document summarizes key quantitative data in a clear, tabular format, details the experimental methodologies for their determination, and provides a visual representation of the structural relationships between these isomers.

Core Physical Properties of this compound Isomers

This compound (C₇H₁₆O) exists in numerous isomeric forms, which can be broadly classified as primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group. Further structural diversity arises from branching of the carbon chain. These structural variations lead to significant differences in their physical properties.

The following table summarizes the key physical properties of several prominent this compound isomers, including their boiling and melting points, density, and water solubility. These properties are influenced by factors such as intermolecular hydrogen bonding, molecular weight, and the degree of branching, which affects van der Waals forces.

| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C unless noted) | Water Solubility ( g/100 mL) |

| 1-Heptanol | Heptan-1-ol | Primary | 175.8[1][2] | -34.6[1][2] | 0.822 (at 25°C)[3][4][5] | 0.17 (Slightly soluble)[6][7][8] |

| 2-Heptanol | Heptan-2-ol | Secondary | 159-162[9][10][11] | -30.2[12] | 0.817 (at 25°C)[10][13] | 0.35[9] |

| 3-Heptanol | Heptan-3-ol | Secondary | 156-157[14][15] | -70[16] | 0.821[16] | 0.398 (g/L at 25°C)[13] |

| 4-Heptanol | Heptan-4-ol | Secondary | 155 | - | 0.815 | - |

| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | Tertiary | 141-144[17][18][19] | - | 0.812 (at 25°C)[18][19] | 0.97 |

| 3-Methyl-3-hexanol | 3-Methylhexan-3-ol | Tertiary | 142.5 | -70 | 0.8345 | 1.176 (g/100mL at 25°C) |

| 2,3-Dimethyl-2-pentanol | 2,3-Dimethylpentan-2-ol | Tertiary | 138-139[20] | - | - | 1.57[20] |

| 2,4-Dimethyl-2-pentanol | 2,4-Dimethylpentan-2-ol | Tertiary | 132-134[21][22][23] | -30.45[22][23] | 0.810[23] | 1.322[23] |

Experimental Protocols

The accurate determination of the physical properties listed above is essential for the characterization and quality control of this compound isomers. The following are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For flammable liquids like this compound isomers, a micro-boiling point or distillation method is commonly employed.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: The this compound isomer sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[24]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For this compound isomers that are solid at or near room temperature, the capillary tube method is standard.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid this compound isomer is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

Data Collection: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance. It is a fundamental physical property that can be used to identify a substance or determine its purity.

Methodology: Pycnometer Method

-

Calibration: A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed accurately. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound isomer sample at the same temperature. The combined weight is then measured.

-

Calculation: The mass of the this compound isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The solubility of this compound isomers in water is a key parameter for many applications.

Methodology: Saturation Method

-

Sample Preparation: An excess amount of the this compound isomer is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved portion of the this compound isomer is allowed to settle, or the mixture is centrifuged to separate the saturated aqueous phase.

-

Analysis: A known volume of the clear, saturated aqueous solution is carefully removed and its this compound concentration is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed as grams of solute per 100 mL of solvent.

Visualization of Isomer Relationships

The structural classification of this compound isomers can be visualized to better understand their relationships. The following diagram illustrates the hierarchy from the general class of heptanols down to specific primary, secondary, and tertiary isomers.

Classification of this compound Isomers

References

- 1. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 4. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 正庚醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Heptanol, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Heptanol CAS#: 543-49-7 [m.chemicalbook.com]

- 11. 543-49-7 CAS MSDS (2-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 13. 2-Heptanol | 543-49-7 [chemicalbook.com]

- 14. 3-heptanol [stenutz.eu]

- 15. 3-庚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 3-HEPTANOL | 589-82-2 [chemicalbook.com]

- 17. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. 2-Methyl-2-hexanol 97 625-23-0 [sigmaaldrich.com]

- 20. 2,3-dimethyl-2-pentanol, 4911-70-0 [thegoodscentscompany.com]

- 21. 2,4-DIMETHYL-2-PENTANOL | 625-06-9 [amp.chemicalbook.com]

- 22. Page loading... [guidechem.com]

- 23. lookchem.com [lookchem.com]

- 24. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]

1-heptanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-heptanol, a seven-carbon straight-chain primary alcohol. It details its chemical structure, physicochemical properties, synthesis, applications, and safety protocols, making it a valuable resource for professionals in research and development.

Chemical Structure and Identification

1-Heptanol is an organic compound with the structural formula CH₃(CH₂)₆OH.[1] It consists of a seven-carbon aliphatic chain with a hydroxyl (-OH) group attached to the terminal carbon.

Identifiers

-

Preferred IUPAC Name: Heptan-1-ol[1]

-

Other Names: Heptyl alcohol, n-Heptyl alcohol, Enanthic alcohol[1]

-

InChI Key: BBMCTIGTTCKYKF-UHFFFAOYSA-N[5]

-

SMILES: OCCCCCCC[1]

Physicochemical Properties

1-Heptanol is a clear, colorless liquid with a faint, aromatic, and fatty odor.[4][6] It is characterized by the following quantitative properties:

| Property | Value | Reference |

| Molecular Weight | 116.204 g·mol⁻¹ | [1][2][5] |

| Density | 0.822 g/mL at 25 °C | [6][7] |

| 0.8187 g/cm³ | [1] | |

| 0.8219 g/cm³ at 20 °C | [2] | |

| Melting Point | -36 °C | [6][7] |

| -34.6 °C | [1][2] | |

| -34 °C | [3] | |

| Boiling Point | 176 °C | [6][7] |

| 175.8 °C | [1][2] | |

| 175 °C | [3] | |

| Flash Point | 76 °C (169 °F) | [1][8] |

| Vapor Pressure | 0.5 mmHg at 20 °C | [6][7] |

| Refractive Index (nD20) | 1.424 | [4][6][9] |

| Solubility in Water | Very slightly soluble; 1.0 g/L at 18°C, 1.7 g/L at 25°C, 2.85 g/L at 100°C.[1][10][11][12] | |

| Solubility in Organic Solvents | Miscible with ethanol and ether.[1][13] | |

| LogP (Octanol/Water Partition Coefficient) | 2.2 at 20°C | [7][14] |

| Autoignition Temperature | 350 °C (662 °F) | [15] |

Synthesis and Production

1-Heptanol can be synthesized through several methods:

-

Reduction of Heptaldehyde (Enanthic Aldehyde): A common laboratory and industrial method involves the reduction of heptaldehyde.[6][11] Heptaldehyde itself can be obtained from the distillation of castor oil.[6]

-

Oxo Process: This industrial process involves reacting hexenes with carbon monoxide and hydrogen (synthesis gas).[6][11]

-

Hydroxylation of n-Heptane: This method involves the reaction of n-heptane with synthesis gas in the presence of a catalyst to produce heptanol.[16]

Chemical Reactivity and Reactions

As a primary alcohol, 1-heptanol undergoes reactions typical of this functional group:

-

Esterification: It reacts with carboxylic acids and oxoacids to form esters and water.[6]

-

Oxidation: Oxidation of 1-heptanol can yield heptanal (an aldehyde) or heptanoic acid (a carboxylic acid), depending on the oxidizing agent and reaction conditions.[6]

-

Reaction with Strong Reducing Agents: Like other alcohols, it reacts with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[6]

-

Incompatibilities: It is incompatible with strong acids and strong oxidizing agents.[4][6][7]

Applications in Research and Industry

1-Heptanol's properties make it useful in various fields:

-

Fragrance and Flavor Industry: Due to its pleasant, woody, and aromatic smell, it is used as an ingredient in cosmetics, perfumes, soaps, and detergents.[6][9][13] It is also used as a flavoring agent in some foods.[6][9]

-

Solvent: It serves as a versatile solvent in organic synthesis and chemical reactions due to its ability to dissolve both polar and non-polar substances.[9][13]

-

Organic Synthesis Intermediate: It is a precursor for the synthesis of various other organic compounds.[9]

-

Drug Development and Electrophysiology: 1-Heptanol is commonly used in cardiac electrophysiology experiments. It acts as a blocker of gap junctions, which increases the axial resistance between myocytes.[1] This effect is utilized to study conduction velocity and the susceptibility of heart tissue to re-entrant excitation and arrhythmias.[1]

-

Gas Chromatography: It can be used as an internal standard in gas chromatography for the determination of other compounds like octanol.[9]

Experimental Protocols

Synthesis of 1-Heptanol via Reduction of 1-Heptanal

Two common laboratory methods for the reduction of 1-heptanal are detailed below.

Method 1: Reduction with Iron Filings [17]

-

Apparatus Setup: A 3-liter round-bottomed flask is equipped with a mechanical stirrer and a short reflux condenser.

-

Reaction Mixture: Add 450 g of grease-free iron filings, 750 ml of glacial acetic acid, 750 ml of water, and 112.5 g (137.5 ml) of freshly distilled 1-heptanal to the flask.

-

Heating and Reaction: Heat the mixture with stirring for 2-4 hours. If significant frothing occurs, cool the mixture as needed.

-

Isolation by Steam Distillation: Steam distill the 1-heptanol directly from the reaction flask until no more oily droplets are collected in the distillate (approximately 2 liters).

-

Separation and Purification:

-

Separate the oily 1-heptanol layer. Saturate the aqueous layer with sodium chloride to recover any dissolved product.

-

To hydrolyze any 1-heptyl acetate byproduct, heat the crude 1-heptanol with 250 ml of 20% sodium hydroxide solution on a water bath for 2 hours with stirring.

-

Cool the solution and separate the oil.

-

-

Drying and Final Distillation: Dry the 1-heptanol with anhydrous potassium carbonate or anhydrous calcium sulfate and then distill, collecting the fraction boiling between 173-176 °C.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) [17]

-

Apparatus Setup: A 2-liter three-necked flask is fitted with a stirrer, a reflux condenser, a dropping funnel, and a calcium chloride tube.

-

Reagent Preparation: Place a solution of 19 g of LiAlH₄ in 600 ml of ether into the reaction flask.

-

Addition of Heptanal: While stirring, add 200 g of 1-heptanal at a rate that maintains a gentle boil.

-

Quenching: After the addition is complete, cautiously add water dropwise with strong cooling to decompose the excess LiAlH₄.

-

Workup:

-

Pour the mixture into ice water and treat with 10% sulfuric acid.

-

Separate the ethereal layer and extract the aqueous layer with additional ether.

-

-

Isolation: Combine the ethereal extracts, dry them, and evaporate the ether. Distill the remaining residue through a column to obtain pure 1-heptanol (b.p. 175-175.5 °C).

Safety and Handling

1-Heptanol is a combustible liquid and requires careful handling.[8]

-

Hazards:

-

Precautions:

-

Storage:

Visualizations

Caption: General experimental workflow for the synthesis and purification of 1-heptanol.

Caption: Logical relationship between 1-heptanol's properties and its primary applications.

References

- 1. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. ICSC 1082 - 1-HEPTANOL [inchem.org]

- 4. chembk.com [chembk.com]

- 5. 1-Heptanol [webbook.nist.gov]

- 6. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 7. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. 1-Heptanol, 99% | Fisher Scientific [fishersci.ca]

- 11. This compound | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Heptanol [drugfuture.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1-Heptanol price,buy 1-Heptanol - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. Production and manufacturing method and process flow of this compound-Chemwin [en.888chem.com]

- 17. prepchem.com [prepchem.com]

- 18. carlroth.com [carlroth.com]

- 19. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, possesses a single stereocenter at the second carbon atom, giving rise to a pair of enantiomers: (R)-(-)-2-heptanol and (S)-(+)-2-heptanol. This technical guide provides a comprehensive overview of the chirality and stereoisomerism of 2-heptanol, including its physical and chemical properties, synthesis of its racemic and enantiomerically enriched forms, and methods for enantiomeric analysis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Introduction to the Chirality of 2-Heptanol

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. The chiral nature of 2-heptanol arises from the presence of an asymmetric carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a pentyl group (-C₅H₁₁).[1] This results in the existence of two stereoisomers, which are enantiomers of each other.

These enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.[2] Furthermore, enantiomers can exhibit significantly different biological activities and pharmacological effects, a critical consideration in drug development.

Physicochemical Properties and Quantitative Data

The enantiomers of 2-heptanol share many physical properties but are distinct in their optical rotation. The following table summarizes key quantitative data for racemic and enantiomerically pure 2-heptanol.

| Property | Racemic 2-Heptanol | (R)-(-)-2-Heptanol | (S)-(+)-2-Heptanol | Reference(s) |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O | [3] |

| Molar Mass | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol | [3] |

| Boiling Point | 159-162 °C | 74-75 °C at 23 mmHg | Not specified, expected to be the same as (R)-enantiomer | [1][4] |

| Density | 0.817 g/mL at 25 °C | 0.818 g/mL at 25 °C | Not specified, expected to be the same as (R)-enantiomer | [1][4] |

| Refractive Index (n20/D) | ~1.421 | 1.419 | Not specified, expected to be the same as (R)-enantiomer | [4] |

| Specific Rotation [α]D (neat) | 0° | -9.5° | +9.5° | [2][5] |

Synthesis of 2-Heptanol Stereoisomers

The preparation of 2-heptanol can be approached through racemic synthesis followed by resolution, or through asymmetric synthesis to directly obtain enantiomerically enriched products.

Racemic Synthesis of 2-Heptanol

A common method for the synthesis of racemic 2-heptanol is the reduction of 2-heptanone.

Experimental Protocol: Reduction of 2-Heptanone with Sodium in Ethanol [6]

-

Materials:

-

2-heptanone (methyl n-amyl ketone)

-

95% Ethanol

-

Water

-

Sodium metal

-

1:1 Hydrochloric acid

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

-

Gradually add 130 g (5.6 gram atoms) of sodium in the form of wire through the condenser. Cool the flask with running water to prevent the reaction from becoming too vigorous.

-

Once all the sodium has dissolved, add 2 liters of water and cool the mixture to 15 °C.

-

Separate the upper oily layer and wash it with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.

-

Dry the organic layer over 20 g of anhydrous sodium sulfate.

-

Distill the dried product using a fractionating column. The pure 2-heptanol distills at 155–157.5 °C.

-

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure or enriched 2-heptanol can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.

The enantioselective reduction of 2-heptanone to either (R)- or (S)-2-heptanol can be accomplished using various catalytic systems. One prominent method is the Noyori asymmetric hydrogenation.[7][8]

Experimental Protocol: Asymmetric Hydrogenation of 2-Heptanone (General Procedure) [7]

-

Materials:

-

2-heptanone

-

RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst (for (S)-2-heptanol) or RuCl₂[(S)-tolbinap][(S,S)-dpen] catalyst (for (R)-2-heptanol)

-

Anhydrous and degassed isopropanol

-

Potassium tert-butoxide (t-BuOK) solution in isopropanol

-

Hydrogen gas (H₂)

-

Schlenk flask and Parr hydrogenation apparatus

-

-

Procedure:

-

In a nitrogen-filled glovebox, charge a Schlenk flask with the appropriate Ru(II)-diphosphine-diamine catalyst (e.g., 0.001 mol% relative to the substrate).

-

Add anhydrous, degassed isopropanol to dissolve the catalyst.

-

Add 2-heptanone (1 equivalent) to the catalyst solution.

-

Add the t-BuOK solution in isopropanol (e.g., 1 M solution, 2.5 mol%).

-

Seal the Schlenk flask, remove it from the glovebox, and connect it to a Parr hydrogenation apparatus.

-

Purge the system with hydrogen gas three times and then pressurize the vessel to the desired pressure (e.g., 8 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 28 °C) for a specified time (e.g., 4 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed by chiral GC to determine yield and enantiomeric excess.

-

For product isolation, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture based on their different reaction rates with a chiral catalyst, such as a lipase.[9][10] In the case of racemic 2-heptanol, one enantiomer is selectively acylated by the lipase, allowing for the separation of the resulting ester from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Heptanol (General Procedure) [9]

-

Materials:

-

Racemic 2-heptanol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or Lipase PS from Pseudomonas cepacia)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

-

Procedure:

-

In a flask, dissolve racemic 2-heptanol in the anhydrous organic solvent.

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

-

Add the acyl donor (typically 1.5 equivalents for ~50% conversion).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking small samples and analyzing them by chiral GC.

-

When the conversion is close to 50%, stop the reaction by filtering off the immobilized lipase.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.

-

Analytical Methods for Enantiomeric Separation

Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of 2-heptanol. Often, derivatization of the alcohol to an ester is performed to enhance the separation.

Experimental Protocol: Chiral GC Analysis of 2-Heptanol Enantiomers

-

Derivatization (Acetylation):

-

In a screw-cap vial, mix 2-heptanol (e.g., 20 mmol), acetic acid (e.g., 200 mmol), iodine (e.g., 0.6 mmol), and anhydrous Na₂SO₄ (e.g., 0.2 mmol).

-

Stir the mixture at 100 °C for 48 hours.

-

After cooling, add 25 mL of hexane and filter the mixture. The filtrate containing the 2-heptyl acetate is ready for GC analysis.

-

-

Chiral GC Conditions:

-

Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm diameter, 0.25 µm film thickness.

-

Carrier Gas: Hydrogen at 80 cm/s.

-

Injector Temperature: 230 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: An appropriate temperature program should be developed to achieve baseline separation of the enantiomeric acetates.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the chirality and analysis of 2-heptanol.

Conclusion

This technical guide has provided a detailed examination of the chirality and stereoisomers of 2-heptanol. The synthesis of racemic 2-heptanol, along with methods for obtaining its enantiomerically enriched forms through asymmetric synthesis and kinetic resolution, have been discussed with illustrative experimental protocols. Furthermore, a standard procedure for the analytical separation and quantification of its enantiomers using chiral gas chromatography has been outlined. The presented data and methodologies offer a solid foundation for researchers and professionals working with this chiral building block in various scientific and industrial applications. The distinct properties and potential for stereospecific synthesis underscore the importance of understanding and controlling the stereochemistry of 2-heptanol in the development of new chemical entities and materials.

References

- 1. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2-Heptanol | 6033-24-5 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. jocpr.com [jocpr.com]

Synthesis and Characterization of 3-Heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-heptanol, a secondary alcohol with applications in various chemical and pharmaceutical contexts. This document details established synthetic routes, including Grignard reactions and ketone reductions, and outlines standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Synthesis of 3-Heptanol

Two primary methods for the laboratory synthesis of 3-heptanol are the Grignard reaction and the reduction of 3-heptanone.

Grignard Synthesis

The Grignard reaction offers a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of 3-heptanol. Two viable pathways for this synthesis are:

-

Route A: Reaction of propanal with butylmagnesium bromide.

-

Route B: Reaction of pentanal with ethylmagnesium bromide.

Both routes involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the secondary alcohol.[1]

References

4-heptanol CAS number and safety data

An In-depth Technical Guide to 4-Heptanol: CAS Number and Safety Data

This guide provides comprehensive safety and technical information regarding 4-heptanol, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

-

Chemical Name: 4-Heptanol

Quantitative Physicochemical and Safety Data

The following table summarizes key quantitative data for 4-heptanol.

| Property | Value | Reference(s) |

| Physical State | Colorless clear liquid | [4] |

| Boiling Point | 156.00 to 158.00 °C @ 760.00 mm Hg | [4] |

| Melting Point | -41.20 °C @ 760.00 mm Hg | [4] |

| Flash Point | 47.78 °C (118.00 °F) TCC, 57 °C | [2][4] |

| Specific Gravity | 0.810, 0.82 (20/20) | [1][2] |

| Vapor Pressure | 0.792000 mmHg @ 25.00 °C (estimated) | [4] |

| Water Solubility | 4260 mg/L @ 25 °C (estimated), 4700 mg/L @ 25 °C (experimental) | [4] |

Hazard Identification and GHS Classification

4-Heptanol is classified as a hazardous substance under the Globally Harmonized System (GHS).

-

GHS Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant)

-

-

GHS Hazard Statements:

-

GHS Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

-

P233: Keep container tightly closed.[2]

-

P240: Ground/bond container and receiving equipment.[2]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[2]

-

P242: Use only non-sparking tools.[2]

-

P243: Take precautionary measures against static discharge.[2]

-

P280: Wear protective gloves.[5]

-

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[2]

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.[2]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

-

Experimental Protocols

Detailed experimental protocols for the toxicological and physicochemical properties of 4-heptanol are not publicly available. The safety data presented in this document are derived from standardized tests conducted in accordance with regulatory guidelines. The following are general experimental considerations for handling 4-heptanol safely in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[7]

Handling and Storage:

-

Keep away from ignition sources such as heat, sparks, and open flames.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Use non-sparking tools.[2]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Get medical attention.[1]

Logical Workflow for Safety Assessment

The following diagram illustrates the logical workflow from chemical identification to the implementation of safety measures for 4-heptanol.

Caption: Logical workflow for 4-heptanol safety assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Heptanol | 589-55-9 | TCI AMERICA [tcichemicals.com]

- 3. 4-Heptanol | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-heptanol, 589-55-9 [thegoodscentscompany.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Natural Sources of Heptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanol isomers, a group of seven-carbon alcohols, are found across a diverse range of natural sources, contributing to the characteristic aromas of fruits, the composition of essential oils, and the complex chemical communication systems of insects. Their varied biological activities, from antimicrobial and antioxidant properties to their roles as pheromones, make them compelling subjects for research in natural product chemistry, chemical ecology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound isomers, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their biosynthesis and signaling pathways.

Natural Occurrence and Quantitative Data

This compound isomers are distributed widely in the plant and animal kingdoms, as well as in microbial metabolomes. The following tables summarize the known natural sources and, where available, the concentrations of various this compound isomers.

Table 1: Natural Sources and Concentrations of Straight-Chain this compound Isomers

| Isomer | Natural Source | Concentration/Amount | Reference |

| 1-Heptanol | Red Wine | 0.09630 mg/L | [1] |

| Guava Juice Blends | 1.23% (relative abundance) | [1] | |

| Apple (various cultivars) | Present (dominant in some varieties) | [2] | |

| Fermented Beverages (Beer, Cognac, Rum, Bourbon Whiskey) | Present (quantification varies) | [1] | |

| Essential Oils (Hyacinth, Violet leaves, Litsea zeylanica) | Present (quantification varies) | [3] | |

| 2-Heptanol | Curcuma longa (Turmeric) Rhizome Essential Oil | Present (quantification varies by chemotype) | [4][5][6] |

| Camellia sinensis (Tea) Flowers | Present (quantification varies with blooming stage) | [7] | |

| Honey Bee Hive Associated Bacteria (Acetobacteraceae, Bacillus thuringiensis, Apilactobacillus kunkeei) | 1.5 - 2.6 ng/mL (in culture filtrate) | [8][9] | |

| 3-Heptanol | Camellia sinensis (Tea) Flowers | Present | |

| 4-Heptanol | Camellia sinensis (Tea) Flowers | Present |

Table 2: Natural Sources of Branched-Chain this compound Isomers

| Isomer | Natural Source | Role/Significance | Reference |

| 4-Methyl-3-heptanol | Almond Bark Beetle (Scolytus amygdali) | Aggregation Pheromone | [10][11][12] |

| 2-Methyl-1-hexanol | Zingiber mioga (Myoga Ginger) | Aroma Component | [13] |

| 3-Methyl-1-hexanol | Passion Fruit (Passiflora edulis) | Aroma Component | [11] |

| 2,3-Dimethyl-1-pentanol | Not specified in detail in search results | A branched-chain alcohol | [14][15] |

| 3-(Methylthio)-1-hexanol | Passion Fruit (Passiflora edulis) | Aroma Component | [11] |

Experimental Protocols

Accurate identification and quantification of this compound isomers from complex natural matrices require robust analytical methodologies. The following section details common experimental protocols.

Protocol 1: Extraction of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds from solid or liquid samples, such as plant tissues, fruits, and insect headspace.[7][16][17]

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (10 or 20 mL) with septa

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Heating block or water bath

-

Analytical balance

Procedure:

-

Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of homogenized plant material or a single insect) into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanone) to the vial for quantification purposes.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatiles for a defined period (e.g., 20-40 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250 °C) for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters (Example for Floral Scent Analysis): [1][18]

-

Column: HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 μm)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program: 40 °C for 3 min, then ramp to 150 °C at 5 °C/min, then to 220 °C at 10 °C/min, and hold for 5 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-450.

Protocol 2: Extraction of Essential Oils by Steam Distillation

This classic method is used to isolate volatile oils from plant materials, particularly from species like Curcuma longa.[4][5][6]

Materials:

-

Steam distillation apparatus (Clevenger-type)

-

Heating mantle

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Plant material (e.g., fresh or dried rhizomes)

Procedure:

-

Preparation of Plant Material: Chop or grind the plant material to increase the surface area for efficient oil extraction.

-

Distillation: Place the plant material in the distillation flask with a sufficient amount of water. Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. The less dense essential oil will form a layer on top of the water.

-

Drying: Separate the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Analysis: The extracted essential oil can then be analyzed by GC-MS or GC-FID for the identification and quantification of this compound isomers.

Protocol 3: Chiral Gas Chromatography for Stereoisomer Separation

The separation of stereoisomers, crucial for pheromone analysis, requires specialized chiral GC columns.[10]

GC Parameters (Example for 4-Methyl-3-heptanol Isomers): [10]

-

Column: A chiral stationary phase column, such as one coated with a cyclodextrin derivative (e.g., Lipodex-G).

-

Oven Temperature Program: Isothermal or a slow temperature ramp is often used to achieve optimal separation (e.g., 55 °C for 10 min, then ramp to 100 °C at 2 °C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Biosynthesis and Signaling Pathways

The natural production and biological activity of this compound isomers are governed by specific biochemical pathways.

Biosynthesis of this compound Isomers

The biosynthesis of straight-chain heptanols, such as 1-heptanol, is believed to originate from the fatty acid biosynthesis pathway. Fatty acyl-CoAs or fatty acyl-ACPs are reduced to their corresponding primary alcohols by the action of fatty acyl-CoA reductases (FARs).[16][19][20][21][22]

Secondary alcohols like 2-heptanol can be formed through the bioreduction of the corresponding ketone (e.g., 2-heptanone) by various microorganisms, including bacteria and yeasts.[17][23][24] The enzymes responsible for this reduction are typically alcohol dehydrogenases.

Signaling Pathway of 4-Methyl-3-heptanol in Insects

As an aggregation pheromone, 4-methyl-3-heptanol plays a crucial role in the chemical communication of the almond bark beetle. The perception of this pheromone involves a cascade of events within the insect's olfactory system.

The process begins with the pheromone molecule entering the pores of the insect's antennal sensilla. Inside the sensillum lymph, the hydrophobic pheromone is bound by a Pheromone-Binding Protein (PBP). This PBP-pheromone complex then interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as aggregation.[12][25][26][27]

References

- 1. Frontiers | Grouped SPME Comparison of Floral Scent as a Method of Unlocking Phylogenetic Patterns in Volatiles [frontiersin.org]

- 2. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 4. bestengineeringtechnologies.com [bestengineeringtechnologies.com]